Cas no 2248256-67-7 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(tert-butoxy)carbonyl]amino}hex-5-enoate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(tert-butoxy)carbonyl]amino}hex-5-enoate is a specialized chemical intermediate featuring a phthalimide (1,3-dioxoisoindoline) core coupled with a Boc-protected aminohexenoate moiety. This compound is particularly useful in peptide synthesis and organic transformations due to its dual functionality—the phthalimide group acts as a protective or activating group, while the Boc-amine ensures selective deprotection under mild acidic conditions. The hex-5-enoate side chain introduces an alkene handle for further derivatization via cross-coupling or click chemistry. Its stability under basic conditions and controlled reactivity make it valuable for constructing complex molecular architectures in medicinal chemistry and materials science.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(tert-butoxy)carbonyl]amino}hex-5-enoate structure
2248256-67-7 structure
商品名:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(tert-butoxy)carbonyl]amino}hex-5-enoate
CAS番号:2248256-67-7
MF:C19H22N2O6
メガワット:374.387785434723
CID:6000989
PubChem ID:165730843

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(tert-butoxy)carbonyl]amino}hex-5-enoate 化学的及び物理的性質

名前と識別子

    • EN300-6521111
    • 2248256-67-7
    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(tert-butoxy)carbonyl]amino}hex-5-enoate
    • インチ: 1S/C19H22N2O6/c1-5-6-11-14(20-18(25)26-19(2,3)4)17(24)27-21-15(22)12-9-7-8-10-13(12)16(21)23/h5,7-10,14H,1,6,11H2,2-4H3,(H,20,25)
    • InChIKey: OUQCUVRFRBYUFZ-UHFFFAOYSA-N
    • ほほえんだ: O(C(NC(C(=O)ON1C(C2C=CC=CC=2C1=O)=O)CCC=C)=O)C(C)(C)C

計算された属性

  • せいみつぶんしりょう: 374.14778643g/mol
  • どういたいしつりょう: 374.14778643g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 27
  • 回転可能化学結合数: 9
  • 複雑さ: 600
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.2
  • トポロジー分子極性表面積: 102Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(tert-butoxy)carbonyl]amino}hex-5-enoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6521111-0.05g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(tert-butoxy)carbonyl]amino}hex-5-enoate
2248256-67-7
0.05g
$816.0 2023-05-31
Enamine
EN300-6521111-10.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(tert-butoxy)carbonyl]amino}hex-5-enoate
2248256-67-7
10g
$4176.0 2023-05-31
Enamine
EN300-6521111-5.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(tert-butoxy)carbonyl]amino}hex-5-enoate
2248256-67-7
5g
$2816.0 2023-05-31
Enamine
EN300-6521111-0.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(tert-butoxy)carbonyl]amino}hex-5-enoate
2248256-67-7
0.5g
$933.0 2023-05-31
Enamine
EN300-6521111-1.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(tert-butoxy)carbonyl]amino}hex-5-enoate
2248256-67-7
1g
$971.0 2023-05-31
Enamine
EN300-6521111-0.1g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(tert-butoxy)carbonyl]amino}hex-5-enoate
2248256-67-7
0.1g
$855.0 2023-05-31
Enamine
EN300-6521111-2.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(tert-butoxy)carbonyl]amino}hex-5-enoate
2248256-67-7
2.5g
$1903.0 2023-05-31
Enamine
EN300-6521111-0.25g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(tert-butoxy)carbonyl]amino}hex-5-enoate
2248256-67-7
0.25g
$893.0 2023-05-31

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(tert-butoxy)carbonyl]amino}hex-5-enoate 関連文献

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(tert-butoxy)carbonyl]amino}hex-5-enoateに関する追加情報

Comprehensive Analysis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(tert-butoxy)carbonyl]amino}hex-5-enoate (CAS No. 2248256-67-7)

The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(tert-butoxy)carbonyl]amino}hex-5-enoate (CAS No. 2248256-67-7) is a highly specialized chemical entity with significant applications in pharmaceutical and organic synthesis. Its unique structure, featuring a 1,3-dioxo-isoindole core and a tert-butoxycarbonyl (Boc)-protected amine, makes it a valuable intermediate in the development of bioactive molecules. Researchers and industry professionals are increasingly interested in this compound due to its versatility in peptide coupling reactions and its role in protecting group chemistry.

One of the most searched questions in the field of organic chemistry is: "What are the applications of Boc-protected amino acid derivatives?" This compound addresses this query directly, as it serves as a Boc-protected amino acid ester, widely used in solid-phase peptide synthesis (SPPS). The presence of the hex-5-enoate moiety further enhances its utility in click chemistry and bioconjugation, aligning with the growing demand for modular synthetic approaches in drug discovery.

In the context of sustainability and green chemistry, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(tert-butoxy)carbonyl]amino}hex-5-enoate offers advantages due to its compatibility with mild reaction conditions. Recent trends in AI-assisted drug design have also highlighted the importance of such building blocks for generating diverse molecular libraries. Searches like "Boc-protected compounds in machine learning for chemistry" reflect this intersection of traditional synthesis and cutting-edge technology.

The stability of the tert-butoxycarbonyl group under acidic conditions makes this compound a preferred choice for multi-step syntheses. Its isoindole-1,3-dione fragment is also of interest in materials science, particularly in the design of organic semiconductors and fluorescent probes. This dual applicability in pharmaceuticals and advanced materials answers another frequently asked question: "Can one molecule serve both medicinal and material science purposes?"

From a synthetic perspective, the CAS No. 2248256-67-7 compound exemplifies modern trends toward atom-efficient and stereoselective transformations. Its hex-5-enoate tail enables thiol-ene reactions, a topic gaining traction in polymer chemistry circles. Such features make it a recurring subject in searches like "click chemistry compatible amino acid derivatives" and "multifunctional synthetic intermediates."

Quality control of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(tert-butoxy)carbonyl]amino}hex-5-enoate is critical, as impurities can affect downstream applications. Analytical techniques such as HPLC, NMR, and mass spectrometry are routinely employed to verify its purity—a point often raised in queries like "How to characterize Boc-protected compounds?" The compound’s shelf life and storage conditions (typically 2–8°C under inert atmosphere) are also common concerns among purchasers.

In conclusion, CAS No. 2248256-67-7 represents a nexus of innovation across multiple disciplines. Its structural features cater to the demand for modular, scalable, and functionally rich building blocks—addressing both current research priorities and industrial needs. As synthetic methodologies evolve, this compound’s relevance is likely to grow, particularly in areas like targeted drug delivery and smart material fabrication.

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